Daidzin

Beschreibung

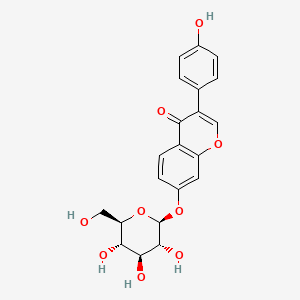

Daidzin is a natural isoflavone glycoside found in leguminous plants such as soybeans, alfalfa, and Pueraria lobata. It is known for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetic, and anticancer properties. This compound is a phytoestrogen, meaning it has estrogen-like effects in the body[“].

The main sources of daidzein in nature are:Kuanga plant (Pueraria lobata),Soybeans (Glycine max),Other legumes.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQZWONCHDNPDP-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862180 | |

| Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Daidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-66-9 | |

| Record name | Daidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daidzin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,4′-Dihydroxyisoflavone 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2X91A5M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Daidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 235 °C | |

| Record name | Daidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Daidzin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of daidzin, a prominent isoflavone glycoside. The document details the primary plant sources, quantitative concentrations, standardized experimental protocols for extraction and analysis, and the biosynthetic pathway of this compound.

Principal Natural Sources of this compound

This compound is predominantly found in leguminous plants. The most significant natural sources include soybeans (Glycine max), kudzu (Pueraria lobata), and red clover (Trifolium pratense).

-

Soybeans (Glycine max): A primary dietary source of this compound, soybeans and soy-derived food products are rich in this isoflavone.[1][2] The concentration of this compound can vary depending on the soybean variety, geographical origin, and processing methods.[3][4]

-

Kudzu (Pueraria lobata): This climbing vine, particularly its root, is a rich source of a variety of isoflavones, including a significant amount of this compound.[5][6] The concentration of this compound in Pueraria lobata can differ between the plant's roots, stems, and leaves.[5][6][7]

-

Red Clover (Trifolium pratense): While known for other isoflavones like biochanin A and formononetin, red clover also contains this compound, albeit typically in lower concentrations compared to soybeans and kudzu.[8][9]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can be influenced by factors such as plant part, variety, and growing conditions. The following table summarizes the quantitative data from various studies.

| Natural Source | Plant Part | This compound Concentration | Reference |

| Soybean (Glycine max) | Seeds | 56.4 - 2081.4 µg/g | [4] |

| Soybean Meal | 397.24 ± 0.64 µ g/100g | [10] | |

| Dried Hypocotyl Sprout | 551.03 ± 0.54 µ g/100g | [10] | |

| Kudzu (Pueraria lobata) | Root | 0.36% (3600 µg/g) - 1.105 mg/g (1105 µg/g) | [5][6] |

| Stem | 0.0032% (32 µg/g) - 3.17% (31700 µg/g) | [5][7] | |

| Leaf | 0.005% (50 µg/g) | [5] | |

| Red Clover (Trifolium pratense) | Flowers | Variable, generally lower than soybeans and kudzu | [8][9][11] |

Experimental Protocols for this compound Extraction and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of this compound. Below are representative protocols for its extraction and analysis from primary natural sources.

Objective: To extract and quantify this compound from soybean flour.

Methodology:

-

Sample Preparation: Grind dried soybeans into a fine powder.

-

Extraction:

-

Weigh approximately 2.5 g of soybean powder into a flask.

-

Add 25 mL of a 50:50 (v/v) methanol-water solution.

-

Macerate at room temperature for 72 hours with intermittent shaking.[12]

-

Filter the extract through a suitable filter paper.

-

-

Sample Cleanup (if necessary): For cleaner extracts, a solid-phase extraction (SPE) step can be incorporated.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., SunFire™ C18, 150 x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A gradient of methanol and 0.1% acetic acid in water.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detector at 254 nm.[13]

-

Quantification: Use a calibration curve generated from this compound standards of known concentrations.

-

Objective: To extract and quantify this compound from kudzu root.

Methodology:

-

Sample Preparation: Dry and pulverize the kudzu root.

-

Extraction:

-

Accurately weigh a portion of the powdered root.

-

Perform ultrasonic-assisted extraction with 70% ethanol at 50°C for 20 minutes.[5]

-

Centrifuge the mixture and collect the supernatant.

-

-

HPLC Analysis:

Biosynthetic Pathway of this compound

This compound is synthesized in plants through the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone aglycone, daidzein. Daidzein is then glycosylated to form this compound.

Caption: Biosynthetic pathway of this compound from phenylalanine.

The key enzymes involved in this pathway are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate-CoA ligase

-

CHS: Chalcone synthase

-

CHR: Chalcone reductase

-

CHI: Chalcone isomerase

-

IFS: Isoflavone synthase

-

HID: 2-hydroxyisoflavanone dehydratase

-

UGT: UDP-glycosyltransferase

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from plant materials is depicted in the following diagram.

Caption: General experimental workflow for this compound analysis.

References

- 1. Daidzein - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Nutritional Components in Soybean Varieties with Different Geographical Origins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Simultaneous RP-HPLC Determination of Puerarin, this compound and Daidzein in Roots, Stems and Leaves of Pueraria lobata (Wild) Ohwi [spkx.net.cn]

- 6. Comparative transcriptome analysis of roots, stems, and leaves of Pueraria lobata (Willd.) Ohwi: identification of genes involved in isoflavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of phytoestrogen, isoflavonoids, and its isolation from stems of Pueraria lobata (Willd.) Ohwi growing in Democratic People’s Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. journaljsrr.com [journaljsrr.com]

- 11. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Pharmacological Properties of Daidzin in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzin is a naturally occurring isoflavone glycoside found predominantly in soybeans and other leguminous plants.[1][2] It is the 7-glucoside of daidzein. In the body, this compound is hydrolyzed by intestinal β-glucosidases into its aglycone form, daidzein, which is then absorbed or further metabolized by gut microbiota into compounds like equol.[3] this compound and its metabolite daidzein have garnered significant scientific interest for their diverse pharmacological activities, demonstrated across a wide range of preclinical models. These activities include anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[4][5] This technical guide provides an in-depth overview of the preclinical pharmacological properties of this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Pharmacokinetics and Metabolism

The therapeutic efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which involves its conversion to the more biologically active aglycone, daidzein.[3] Preclinical studies have focused on characterizing the absorption, distribution, metabolism, and excretion (ADME) of these compounds and improving their bioavailability.

Data on Pharmacokinetic Parameters

Pharmacokinetic studies in rodents have been crucial for understanding the disposition of this compound and daidzein. Enhancing bioavailability through novel formulations is a key area of research.[6][7]

Table 1: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Coarse Suspension | 10 | 251.3 ± 45.7 | 6.0 ± 2.8 | 3150.8 ± 789.2 | 100 | [7] |

| Nanosuspension (NS) | 10 | 698.4 ± 150.2 | 4.0 ± 2.0 | 8366.2 ± 1850.4 | 265.6 | [7] |

| Nanoemulsion (NE) | 10 | 652.1 ± 135.9 | 4.7 ± 2.3 | 8264.5 ± 1798.6 | 262.3 |[7] |

Table 2: Pharmacokinetic Parameters of Daidzein in Rats (Suspension vs. Complex)

| Administration | Formulation | Dose | Cmax (ng/mL) | tmax (min) | t½ (min) | Absolute Bioavailability (F) | Reference |

|---|---|---|---|---|---|---|---|

| Intraperitoneal (i.p.) | Suspension | 50 mg/kg | 173 | 45 | - | 28.2% | [8] |

| Intraperitoneal (i.p.) | GCD-EDA Complex* | 1.35 mg/kg | 615 | 15 | - | 82.4% | [8] |

| Intravenous (i.v.) | Suspension | 20 mg/kg | - | - | 230 | - | [8] |

| Intravenous (i.v.) | GCD-EDA Complex* | 0.54 mg/kg | - | - | 380 | - | [8] |

*GCD-EDA: Ethylenediamine-modified γ-cyclodextrin

Metabolism of this compound

Upon ingestion, this compound is deglycosylated to daidzein. The gut microbiota then plays a critical role in metabolizing daidzein into various metabolites, including dihydrodaidzein, O-desmethylangolensin (O-DMA), and equol.[3] The production of equol is of particular interest as it often exhibits higher biological activity than daidzein itself.[9]

Caption: Biotransformation pathway of this compound in the gut.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetics of a novel daidzein formulation compared to a standard suspension.[7]

-

Animal Model: Male Wistar rats (200-250g) are used. Animals are housed in controlled conditions with a 12-h light/dark cycle and access to a standard diet and water.[10] They are fasted overnight before the experiment.

-

Groups: Animals are divided into groups (n=6 per group), for example:

-

Group 1: Coarse daidzein suspension (Control).

-

Group 2: Daidzein nanosuspension.

-

Group 3: Daidzein nanoemulsion.

-

-

Dosing and Administration: A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.[7]

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Samples are immediately centrifuged (e.g., 4000 rpm for 10 min) to separate the plasma, which is then stored at -80°C until analysis.

-

Analytical Method: Daidzein concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]

-

Pharmacokinetic Analysis: Plasma concentration-time data for each animal is analyzed using non-compartmental analysis to determine key parameters such as Cmax, tmax, AUC, and t½.

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer potential across a variety of cancer cell lines and preclinical models.[1] Its mechanisms involve the induction of apoptosis and cell cycle arrest, and the inhibition of proliferation, migration, and angiogenesis.[1]

In Vitro Cytotoxicity

The cytotoxic effects of daidzein have been quantified in numerous cancer cell lines.

Table 3: IC50 Values of Daidzein in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| A549 | Lung Adenocarcinoma | 226.2 ± 1.2 | 24 | [11] |

| H1975 | Lung Adenocarcinoma | 257.3 ± 1.1 | 24 | [11] |

| LoVo | Colon Cancer | 249.2 ± 1.3 | 24 | [11] |

| K562R (imatinib-resistant) | Chronic Myeloid Leukemia | 51.62 ± 0.70 | Not Specified |[12] |

Mechanisms of Anti-Cancer Action

This compound and its aglycone daidzein modulate several critical signaling pathways involved in cancer progression.[1][13]

-

Inhibition of Pro-survival Pathways: Daidzein suppresses key pathways like NF-κB, JAK/STAT, and RAS/RAF that are crucial for cancer cell proliferation, inflammation, and survival.[1][13]

-

Induction of Apoptosis: It promotes cancer cell death by activating caspase cascades (caspase-3, -8, -9) and downregulating anti-apoptotic proteins like Bcl-2.[11][14]

-

Cell Cycle Arrest: Daidzein can induce cell cycle arrest, primarily at the G0/G1 or G1/S phases, by modulating the expression of cyclins and cyclin-dependent kinases.[11][15]

-

Inhibition of Metastasis: It reduces the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for tumor invasion and metastasis.[4]

References

- 1. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Roles of Daidzein Through Extracellular Signal-Regulated Kinases Dependent Pathway In Chronic Unpredictable Mild Stress Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Daidzin: A Comprehensive Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzin is a naturally occurring isoflavone glycoside found predominantly in soybeans (Glycine max) and the root of the kudzu plant (Pueraria lobata)[1]. Structurally, it is the 7-O-glucoside of daidzein[1]. In the human body, this compound is considered a prodrug, as it is metabolized by intestinal β-glucosidases into its biologically active aglycone form, daidzein[2]. Daidzein, a phytoestrogen, exhibits structural similarity to endogenous estrogens, allowing it to interact with estrogen receptors (ERs) and modulate various physiological processes[2][3].

This technical guide provides an in-depth exploration of the molecular mechanisms of this compound and its active metabolite, daidzein, with a specific focus on their roles in modulating key cellular signaling pathways. We will delve into the anti-inflammatory, pro-apoptotic, and anti-proliferative effects of these compounds, supported by quantitative data and detailed experimental methodologies. The signaling pathways discussed include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H20O9 | --INVALID-LINK-- |

| Molar Mass | 416.38 g/mol | --INVALID-LINK-- |

| Melting Point | 234-236 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

Modulation of Inflammatory Signaling Pathways

This compound and daidzein have demonstrated significant anti-inflammatory properties by modulating the MAPK and NF-κB signaling pathways, which are central to the inflammatory response.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. This compound and daidzein have been shown to inhibit the activation of key components of this pathway.

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, both this compound and daidzein have been observed to suppress the phosphorylation of p38 and Extracellular signal-Regulated Kinase (ERK), two key downstream kinases in the MAPK cascade[1][4]. The phosphorylation of c-Jun N-terminal Kinase (JNK) was also mildly decreased, although not to a statistically significant extent in one study[1][4]. This inhibition of MAPK signaling contributes to the downstream reduction of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound and daidzein have been shown to interfere with this pathway at multiple levels. In LPS-stimulated RAW264.7 macrophages, daidzein effectively inhibited the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB[1]. This compound was also found to reduce the phosphorylation of p65[1]. Both compounds significantly inhibited the nuclear translocation of the p65 subunit[1][4].

Quantitative Data on Anti-Inflammatory Effects

| Compound | Cell Line | Treatment | Target | Effect | Reference |

| This compound | RAW264.7 | 50 µM | p-p65 | Reduction in phosphorylation | [1] |

| Daidzein | RAW264.7 | 50 µM | p-IKKα/β, p-IκBα, p-p65 | Reduction in phosphorylation | [1] |

| Daidzein | RAW264.7 | 50 µM | p-p38, p-ERK | Reduction in phosphorylation | [1] |

Induction of Apoptosis

Daidzein has been shown to induce apoptosis in various cancer cell lines through the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspases.

The Mitochondrial Apoptosis Pathway

The mitochondrial apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7, ultimately leading to apoptosis.

Studies have shown that daidzein treatment of various cancer cell lines, including breast cancer (MCF-7), gastric cancer (BGC-823), and hepatocellular carcinoma (BEL-7402), leads to:

-

An increase in the expression of the pro-apoptotic protein Bax[5][6][7].

-

A decrease in the expression of the anti-apoptotic protein Bcl-2[5][6][7].

-

Disruption of the mitochondrial membrane potential[5][7][8].

-

Release of cytochrome c from the mitochondria[7].

-

Induction of Reactive Oxygen Species (ROS) generation, which can further promote apoptosis[6][7][8].

Quantitative Data on Pro-Apoptotic Effects

| Compound | Cell Line | Concentration | Effect | Fold Change | Reference |

| Daidzein | MCF-7 | 50 µM | IC50 | - | [6] |

| Daidzein | MCF-7 | 50 µM | Caspase-3/7 activity | 1.4-fold increase | [6] |

| Daidzein | A-375 | 18 µM | IC50 | - | [9] |

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature of many cancers.

This compound and daidzein have been shown to inhibit the PI3K/Akt pathway in various cancer cell lines. In prostate and colorectal cancer cells, this compound has been found to modulate the activation of the PI3K/Akt/mTOR signaling cascade[2]. Similarly, in melanoma cells, daidzein has been shown to suppress the phosphorylation of PI3K and Akt, leading to the deactivation of this pro-survival pathway[9]. In human osteoblast-like cells, daidzein has been shown to stimulate osteogenesis through the activation of MEK/ERK and PI3K/Akt signaling in an estrogen receptor-dependent manner[10].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound and daidzein on cellular signaling pathways.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages), MCF-7 (human breast adenocarcinoma), BGC-823 (human gastric carcinoma), BEL-7402 (human hepatocellular carcinoma), A-375 (human melanoma).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are treated with various concentrations of this compound or daidzein for specific time periods, often with a pre-treatment period before stimulation with an agonist like LPS.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p38, p-ERK, p-p65, Bax, Bcl-2, p-Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

-

MTT Assay: This colorimetric assay is used to assess cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Caspase Activity Assay: The activity of caspases, such as caspase-3 and -7, can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate.

Conclusion

This compound, and its active metabolite daidzein, are multifaceted isoflavones that exert significant biological effects through the modulation of key cellular signaling pathways. Their ability to inhibit pro-inflammatory pathways such as MAPK and NF-κB, induce apoptosis via the mitochondrial pathway, and suppress pro-survival signaling through the PI3K/Akt cascade underscores their therapeutic potential in a range of diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms of this compound and daidzein, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the intricate signaling networks influenced by these compounds and to translate these findings into clinical applications.

References

- 1. Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets epithelial-to-mesenchymal transition process by attenuating manganese superoxide dismutase expression and PI3K/Akt/mTOR activation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]

- 7. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Effects of Daidzin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Daidzin (also known as Daidzein) observed in in vitro studies. This compound, a prominent isoflavone found in soybeans and other legumes, has garnered significant attention for its potential therapeutic applications in neurodegenerative diseases and ischemic stroke. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area.

Quantitative Assessment of Neuroprotective Efficacy

This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury. The following tables summarize the quantitative data from studies assessing its impact on cell viability and cytotoxicity.

Table 1: Effect of this compound on Neuronal Cell Viability under Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Conditions

| Cell Line | Insult | This compound Concentration (µmol/L) | Outcome Measure | Result | Reference |

| PC12 | OGD/R | 0 (Model Control) | Cell Viability (%) | 54.70 ± 0.89 | [1] |

| PC12 | OGD/R | 5 | Cell Viability (%) | Increased vs. Model | [1] |

| PC12 | OGD/R | 20 | Cell Viability (%) | Increased vs. Model | [1] |

| PC12 | OGD/R | 50 | Cell Viability (%) | Significantly Increased vs. Model | [1] |

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in Neuronal Cells Following OGD/R

| Cell Line | Insult | This compound Concentration | Outcome Measure | Result (% of Control) | Reference |

| PC12 | OGD/R | 0 (Control) | LDH Leakage (%) | 20.80 ± 3.87 | [1] |

| PC12 | OGD/R | 0 (Model Control) | LDH Leakage (%) | 193.00 ± 2.73 | [1] |

| PC12 | OGD/R | Low Dose (5 µmol/L) | LDH Leakage (%) | 109.00 ± 6.58 | [1] |

| PC12 | OGD/R | Medium Dose (20 µmol/L) | LDH Leakage (%) | 115.00 ± 1.82 | [1] |

| PC12 | OGD/R | High Dose (50 µmol/L) | LDH Leakage (%) | 132.00 ± 6.10 | [1] |

Core Mechanisms of this compound-Mediated Neuroprotection

In vitro research has elucidated several key signaling pathways through which this compound exerts its neuroprotective effects. These primarily involve the mitigation of apoptosis and the activation of pro-survival signaling cascades.

Anti-Apoptotic Effects

This compound has been shown to modulate the expression of key proteins involved in the apoptotic cascade, tipping the balance towards cell survival. This is achieved by altering the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.

Table 3: Modulation of Apoptotic Markers by this compound in Neuronal Cells

| Cell Line | Insult | Treatment | Outcome Measure | Result | Reference |

| Primary Cortical Neurons | Hypoxia-Ischemia | Genistein | Bcl-2 Protein Level | Significantly Increased vs. HI Group | [2] |

| Primary Cortical Neurons | Hypoxia-Ischemia | Genistein | Bax Protein Level | Markedly Decreased vs. HI Group | [2] |

| BGC-823 Cells | This compound | This compound | Bax/Bcl-2 Ratio | Changed to Favor Apoptosis (in cancer cells) | [3] |

Activation of Pro-Survival Signaling: The PI3K/Akt Pathway

A crucial mechanism underlying this compound's neuroprotective action is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is central to promoting cell survival, proliferation, and growth.

Table 4: Activation of the PI3K/Akt Pathway by this compound in a Glioblastoma Model

| Cell Line | Treatment | Outcome Measure | Result | Reference |

| Glioblastoma | This compound | PI3K-Akt Signaling | Modulated | [5] |

While direct quantitative data on the fold-change of Akt phosphorylation in response to this compound in neuronal cells is not specified in the initial search results, studies on other cell types and related isoflavones strongly support this mechanism.[5][7]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.

Primary Cortical Neuron Culture

This protocol is essential for establishing a relevant in vitro model of the central nervous system.

-

Dissection and Digestion:

-

Micro-dissect cortices from embryonic day 18 (E18) rat pups.

-

Digest the cortical tissue in a papain solution (e.g., 20 U/mL) for 20-30 minutes at 37°C to dissociate the cells.[4]

-

-

Cell Preparation and Plating:

-

Gently triturate the digested tissue to create a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in a defined neuronal growth medium, such as Neurobasal medium supplemented with B27.

-

Plate the neurons onto culture dishes or coverslips pre-coated with an adhesive substrate like poly-D-lysine.[7]

-

-

Culture Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

-

Perform partial media changes every 3-4 days to replenish nutrients.[4]

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury Model

This model simulates the ischemic conditions of a stroke in vitro.

-

OGD Induction:

-

Replace the normal culture medium with a glucose-free medium.

-

Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours) to induce oxygen deprivation.

-

-

Reperfusion:

-

After the OGD period, return the cultures to a normoxic incubator and replace the glucose-free medium with the original, complete culture medium.

-

Allow the cells to "reperfuse" for a designated time (e.g., 24 hours) before assessing cell viability or other parameters.

-

Cell Viability and Cytotoxicity Assays

-

MTT Assay (Cell Viability):

-

Following treatment and/or insult, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilize the formazan crystals with a solvent like DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Assay (Cytotoxicity):

-

Collect the cell culture supernatant after the experimental period.

-

Use a commercial LDH cytotoxicity assay kit, which typically involves adding the supernatant to a reaction mixture containing a substrate and a catalyst.

-

Incubate the mixture at room temperature, protected from light.

-

Measure the absorbance at the recommended wavelength. Cytotoxicity is calculated as a percentage of a positive control (maximum LDH release).[1]

-

Western Blotting for Signaling Pathway Analysis

This technique is used to quantify the expression and phosphorylation status of key proteins.

-

Protein Extraction and Quantification:

-

Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, Bcl-2, Bax, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image and quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: A generalized workflow for assessing the neuroprotective effects of this compound in vitro.

Caption: this compound's modulation of the intrinsic apoptotic pathway.

Caption: The pro-survival PI3K/Akt signaling pathway activated by this compound.

Conclusion and Future Directions

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to enhance cell viability, reduce cytotoxicity, mitigate apoptosis, and activate pro-survival signaling pathways in models of neuronal injury highlights its promise as a therapeutic candidate. Future research should focus on obtaining more precise quantitative data on its effects on specific neuronal subtypes and further elucidating the upstream receptors and downstream effectors involved in its mechanisms of action. Such studies will be crucial for the translation of these promising in vitro findings into effective clinical strategies for neurodegenerative diseases and ischemic stroke.

References

- 1. Frontiers | Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of genistein on neuronal apoptosis, and expression of Bcl-2 and Bax proteins in the hippocampus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Daidzin's Role in Cancer Prevention and Therapy: A Technical Guide

Daidzin , a prominent isoflavone glycoside found in soybeans and other leguminous plants, and its aglycone form, daidzein , have garnered significant scientific interest for their potential roles in cancer prevention and therapy.[1][2] Preclinical evidence robustly suggests that these compounds can modulate a multitude of cellular processes and signaling pathways integral to cancer initiation and progression. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mechanisms of Action

This compound and daidzein exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1] These effects are underpinned by the modulation of critical signaling pathways that govern cell fate and behavior.

A primary mechanism by which daidzein inhibits cancer cell growth is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway. Studies have shown that daidzein can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3][4] This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. This cascade of events leads to the activation of caspase-9 and caspase-3/7, culminating in apoptotic cell death.[5][6] Furthermore, daidzein has been observed to modulate the expression of Bcl-2 family proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[5][7]

Daidzein has been shown to induce cell cycle arrest in various cancer cell lines, thereby halting their proliferation.[1] In human breast cancer cells (MCF-7 and MDA-MB-453), daidzein treatment leads to arrest at both the G1 and G2/M phases of the cell cycle.[6] This is accompanied by a decrease in the expression of key cell cycle regulatory proteins, including cyclin D, CDK2, CDK4, and CDK1.[6] Conversely, the expression of cyclin-dependent kinase inhibitors such as p21(Cip1) and p57(Kip2) is increased.[6] In human melanoma cells, daidzein has been shown to cause cell cycle arrest at the G0/G1 phase by suppressing the expression of cyclin D1, CDK4, and CDK6.[7]

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Daidzein has demonstrated anti-angiogenic properties.[1][8] It can down-regulate the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), including MMP-2 and MMP-9.[9][10][11] The inhibition of MMPs is also linked to the anti-metastatic potential of daidzein, as these enzymes are involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion.[12]

Modulation of Signaling Pathways

The anticancer effects of this compound and daidzein are a consequence of their ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

Daidzein is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[13] It exhibits a higher binding affinity for ERβ, which is often considered to have anti-proliferative effects in contrast to ERα.[5][12] In breast cancer cells, daidzein has been shown to decrease the expression of ERα while increasing the levels of ERβ, a shift that is associated with the induction of apoptosis.[5] The interaction with estrogen receptors can also influence other downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5]

The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation. Daidzein has been shown to inhibit these pathways in several cancer types. In ovarian cancer cells, daidzein treatment leads to a reduction in the phosphorylation of FAK, PI3K, and Akt.[12][14] Similarly, in human melanoma cells, daidzein suppresses the phosphorylation of PI3K and AKT.[7] The Raf/MEK/ERK cascade, a key component of the MAPK pathway, is also inhibited by daidzein in ovarian cancer cells.[9] In oral squamous cell carcinoma, daidzein has been found to modulate the MAPK signaling pathway, affecting the phosphorylation of ERK1/2, JNK1/2, and p38.[10]

This compound has been reported to modulate several other signaling pathways implicated in cancer:

-

NF-κB Signaling: This pathway is involved in inflammation and cell survival. Daidzein can inhibit the activation of NF-κB, which contributes to its anti-inflammatory and pro-apoptotic effects.[1][15]

-

JAK/STAT Signaling: This pathway is crucial for cell proliferation and immune evasion. This compound has been shown to inhibit the JAK2/STAT3 pathway in human cervical cancer cells.[1][16]

-

Wnt Signaling: In glioblastoma, this compound has been found to suppress the LRP5-mediated GSK-3β/c-Myc signaling pathway, a component of the Wnt signaling cascade.[17]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic and anti-proliferative effects of daidzein have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values of daidzein in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |

| BEL-7402 | Human Hepatoma | 59.7 ± 8.1 | 48 h | |

| A549 | Lung Carcinoma | >100 | 48 h | |

| HeLa | Cervical Carcinoma | >100 | 48 h | |

| HepG-2 | Hepatocellular Carcinoma | >100 | 48 h | |

| MG-63 | Osteosarcoma | >100 | 48 h | |

| MCF-7 | Breast Adenocarcinoma | 50 | Not Specified | [5] |

| SKOV3 | Ovarian Cancer | 20 | Not Specified | [9] |

| Moody | Normal Ovarian | 100 | Not Specified | [9] |

| A-375 | Melanoma | 18 | Not Specified | [7] |

| 143B | Osteosarcoma | 63.59 | 48 h | [18] |

| U2OS | Osteosarcoma | 125 | 48 h | [18] |

| MiaPaCa-2 | Pancreatic Cancer (ER+) | 45 | 72 h | [19] |

| PANC-1 | Pancreatic Cancer (ER-) | 75 | Not Specified | [19] |

| U251 | Glioblastoma | 716.27 ± 144.25 | 24 h | [20] |

| U87MG | Glioblastoma | 615.60 ± 56.95 | 24 h | [20] |

| U-118MG | Glioblastoma | 603.33 ± 100.01 | 24 h | [20] |

Table 1: IC50 values of daidzein in various cancer cell lines.

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | % Growth Inhibition | Reference |

| MCF-7 | Breast Adenocarcinoma | 25 | 24 | 5 | [5] |

| 50 | 24 | 15 | [5] | ||

| 100 | 24 | 24 | [5] | ||

| 25 | 48 | 8 | [5] | ||

| 50 | 48 | 20 | [5] | ||

| 100 | 48 | 27 | [5] | ||

| 25 | 72 | 19 | [5] | ||

| 50 | 72 | 27 | [5] | ||

| 100 | 72 | 42 | [5] |

Table 2: Dose- and time-dependent growth inhibition of MCF-7 cells by daidzein.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the anticancer effects of this compound and daidzein.

-

MTT Assay:

-

Seed cancer cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of daidzein for 24, 48, or 72 hours.

-

Add 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][20]

-

Calculate cell viability as a percentage of the untreated control.

-

-

Sulforhodamine B (SRB) Assay:

-

Follow steps 1 and 2 of the MTT assay.

-

Fix the cells with trichloroacetic acid.

-

Stain the cells with SRB solution.

-

Wash with acetic acid to remove unbound dye.

-

Solubilize the bound dye with a Tris-based solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm).[21]

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with daidzein for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9]

-

-

DAPI Staining:

-

Grow cells on coverslips and treat with daidzein.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[9]

-

-

Treat cells with daidzein for the desired duration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][6]

-

Lyse daidzein-treated and control cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[3][5][9]

Visualizing Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for studying its anticancer effects.

This compound-induced intrinsic apoptosis pathway.

Mechanism of this compound-induced cell cycle arrest.

Inhibition of PI3K/Akt and MAPK pathways by this compound.

Typical workflow for investigating this compound's anticancer effects.

Bioavailability and Metabolism

The therapeutic efficacy of this compound is influenced by its bioavailability and metabolism. This compound is a glycoside, and upon ingestion, it is metabolized by intestinal microflora into its aglycone form, daidzein.[22] Daidzein can be further metabolized to dihydrodaidzein and then to equol or O-desmethylangolensin (ODMA).[22][23] The ability to produce equol, a more potent metabolite, varies among individuals and may impact the health effects of soy consumption. Studies have indicated that daidzein is more bioavailable than another major soy isoflavone, genistein.[24] However, the overall low water solubility and bioavailability of these compounds can be a limiting factor, and research into novel delivery systems, such as nanoparticles, is ongoing to address this challenge.[23]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the potential of this compound and its metabolite daidzein as cancer preventive and therapeutic agents. Their ability to induce apoptosis and cell cycle arrest, inhibit angiogenesis, and modulate a wide array of oncogenic signaling pathways highlights their pleiotropic anticancer activities. However, it is important to note that most of the current evidence is derived from in vitro and animal studies. While promising, the lack of extensive clinical validation underscores the need for well-designed human trials to ascertain the efficacy and safety of this compound in a clinical setting.[1] Future research should also focus on optimizing the bioavailability of these compounds and exploring their potential in combination with conventional chemotherapy to enhance treatment outcomes.[25] The detailed mechanisms and context-dependent effects, such as the influence of estrogen receptor status, warrant further investigation to fully realize the therapeutic potential of this compound in oncology.

References

- 1. Anticancer potential of this compound: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on daidzein against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daidzein enhances cisplatin sensitivity and inhibits migration of oral squamous cell carcinoma through modulating mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genistein and Daidzein: Different Molecular Effects on Prostate Cancer | Anticancer Research [ar.iiarjournals.org]

- 16. This compound inhibits growth and induces apoptosis through the JAK2/STAT3 in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Product this compound Inhibits Glioma Development via Suppressing the LRP5-Mediated GSK-3β/c-Myc Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

- 21. Daidzein–Estrogen Interaction in the Rat Uterus and Its Effect on Human Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Bioavailability and Metabolism of Daidzin in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzin, a primary isoflavone glycoside found in soy products, is a precursor to several bioactive compounds that are subjects of extensive research for their potential health benefits. However, its biological activity is critically dependent on its absorption and subsequent metabolism, a process largely governed by the human gut microbiome. This technical guide provides an in-depth review of the bioavailability and metabolic fate of this compound in humans. It outlines the conversion of this compound to its aglycone form, daidzein, and its subsequent biotransformation into key metabolites such as equol and O-desmethylangolensin (O-DMA). This document summarizes key pharmacokinetic parameters, details common experimental protocols for isoflavone analysis, and presents the metabolic pathways and workflows in standardized visual formats for clarity. The significant interindividual variability in metabolite production, leading to distinct "equol-producer" and "non-producer" phenotypes, is also discussed, highlighting a crucial consideration for clinical and pharmacological studies.

Introduction: From this compound to Bioactive Metabolites

This compound is the 7-O-glucoside of daidzein, a major isoflavone abundant in soybeans and soy-derived foods. In its glycosidic form, this compound is not directly absorbed in the gut.[1] Its journey to becoming biologically active begins in the intestine, where it must be hydrolyzed into its aglycone form, daidzein.[1][2] This initial and crucial step is mediated by β-glucosidases present in the small intestine and those produced by colonic bacteria.[1][3]

Once formed, daidzein can be absorbed or further metabolized by the gut microbiota into a suite of other compounds, most notably dihydrodaidzein, (S)-equol, and O-desmethylangolensin (O-DMA).[1][4] These metabolites, particularly equol, often exhibit greater biological and estrogenic activity than the parent daidzein, making the metabolic process a key determinant of the physiological effects of soy consumption.[2][5] The composition of an individual's gut microbiota dictates the metabolic outcome, leading to significant interpersonal variations in the production of these key metabolites.[5][6]

Bioavailability and Pharmacokinetics

The bioavailability of isoflavones is a complex process involving absorption in both the small and large intestines. After ingestion of this compound, the appearance of its metabolite daidzein in plasma is biphasic. An initial small peak may appear around 1 hour after ingestion, attributed to absorption in the small intestine, followed by a larger peak between 5 and 8 hours, resulting from colonic bacterial hydrolysis and subsequent absorption.[1] Upon absorption, daidzein and its metabolites undergo extensive phase II metabolism, circulating in the bloodstream primarily as glucuronide and sulfate conjugates.[1][2][7]

The pharmacokinetic parameters of daidzein and its key metabolite, equol, vary among individuals and studies. The following tables summarize representative quantitative data from human clinical trials.

Table 1: Pharmacokinetic Parameters of Daidzein in Humans

| Parameter | Value | Study Population | Notes |

| Tmax (Peak Time) | 5.5 - 8.0 h | Healthy Adults | Reflects absorption after bacterial hydrolysis in the colon.[1][8][9] |

| Half-life (t1/2) | 7.75 - 8.2 h | Healthy Men & Women | [8][10] |

| Urinary Recovery | ~21 - 30% of dose | Healthy Women | Significantly higher recovery than genistein.[1][8][11] |

| Fecal Excretion | 1 - 2% of dose | Healthy Women | Suggests most of the ingested amount is absorbed or degraded.[11] |

Table 2: Pharmacokinetic Parameters of Equol in Humans (Direct Supplementation)

| Parameter | Value | Study Population | Notes |

| Tmax (Peak Time) | 0.5 - 1.0 h | Healthy Adults | From direct oral administration of an equol supplement.[12][13] |

| Half-life (t1/2) | 83 minutes | Healthy Adults | Shows rapid clearance compared to daidzein.[12][13] |

| Urinary Recovery | Up to 82% of dose | Healthy Adults | Demonstrates high bioavailability and renal excretion.[7][12][13] |

| Circulating Form | 49.7% free (unbound) | - | Significantly higher than daidzein (18.7% free), enhancing bioactivity.[7] |

The Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process heavily reliant on enzymatic activities within the human gut. The initial deglycosylation to daidzein is followed by a series of reduction and cleavage reactions orchestrated by specific intestinal bacteria.[5] This variability in microbial populations leads to different metabolic phenotypes.

-

Equol Producers: Approximately 30-60% of the population possess the specific gut bacteria necessary to convert daidzein into (S)-equol.[5] This capacity is more prevalent in populations consuming soy-rich Asian diets.[5]

-

O-DMA Producers: A larger portion of the population, around 80-90%, can metabolize daidzein to O-desmethylangolensin (O-DMA).[1][6]

The metabolic conversion pathway is illustrated below.

Experimental Protocols & Methodologies

The study of this compound metabolism requires robust analytical methods to quantify the parent compound and its various metabolites in complex biological matrices like plasma, urine, and feces.

Study Design

Human pharmacokinetic studies typically employ a randomized, crossover design.[14][15]

-

Participants: Healthy volunteers are recruited.

-

Administration: Subjects are given a single dose of a soy product, such as soy milk, soy extract capsules, or purified isoflavones.[11][15]

-

Washout Period: A washout period of at least one week is maintained between different treatments in crossover studies.[15]

-

Sample Collection: Blood and urine samples are collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 32 hours) post-administration to characterize the pharmacokinetic profile.[15]

Sample Preparation and Analysis

Because isoflavones are present in biological fluids primarily as conjugates, a hydrolysis step is essential to measure the total aglycone concentration.[16]

-

Enzymatic Hydrolysis: Samples (urine or plasma) are incubated with a mixture of β-glucuronidase and sulfatase enzymes at a controlled pH (e.g., pH 5.0) and temperature (37°C) to deconjugate the metabolites.[16][17]

-

Extraction: Following hydrolysis, the aglycones are extracted from the matrix. Common techniques include:

-

Analytical Quantification: The extracted and purified isoflavones are then quantified using high-sensitivity analytical techniques.

-

HPLC: High-Performance Liquid Chromatography with UV or diode-array detection is a common method.[11][15][19]

-

GC-MS: Gas Chromatography-Mass Spectrometry requires a derivatization step (e.g., trimethylsilylation) before analysis but offers high sensitivity.[9][18]

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the current gold standard, providing excellent sensitivity and specificity for quantifying daidzein, genistein, and equol without the need for derivatization.[14][16][20]

-

The general workflow for analyzing isoflavones in human samples is depicted below.

Conclusion and Future Directions

The bioavailability of this compound is entirely dependent on its biotransformation by the human gut microbiota. The initial hydrolysis to daidzein is a prerequisite for absorption, and subsequent metabolism into compounds like equol and O-DMA dictates its ultimate biological effects. The significant interindividual differences in metabolic capability, particularly the distinction between equol producers and non-producers, present a major challenge and a key area of investigation for understanding the health effects of soy.

For professionals in research and drug development, a thorough understanding of this metabolic pathway is crucial. It underscores the importance of phenotyping individuals in clinical trials related to soy isoflavones and suggests that direct supplementation with bioactive metabolites like (S)-equol may offer a more consistent and potent therapeutic strategy than providing the precursor this compound.[12] Future research should continue to focus on identifying the specific bacterial species responsible for these metabolic conversions and exploring how diet and other factors can modulate the gut microbiome to optimize the production of beneficial isoflavone metabolites.

References

- 1. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on biotransformation and absorption of genistin based on fecal microbiota and Caco-2 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ovid.com [ovid.com]

- 7. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the isoflavonoids genistein and daidzein in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of an Equol Supplement in Humans [jstage.jst.go.jp]

- 13. Pharmacokinetics of an Equol Supplement in Humans [jstage.jst.go.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pharmacokinetics of isoflavones, daidzein and genistein, after ingestion of soy beverage compared with soy extract capsules in postmenopausal Thai women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Daidzein and genistein concentrations in human milk after soy consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Daidzin Extraction and Purification from Soybean Meal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzin, a prominent isoflavone glycoside found in soybeans, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from soybean meal, a readily available and cost-effective source. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.

Extraction Methodologies

Several techniques have been developed for the efficient extraction of isoflavones, including this compound, from soybean meal. The choice of method often depends on factors such as desired yield, purity, processing time, and environmental considerations. This section outlines three common and effective extraction methods: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and conventional solvent extraction.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and facilitates the release of intracellular components, thereby improving extraction efficiency and reducing extraction time.[2] Studies have shown that ultrasound treatment can significantly increase the yield of isoflavones from soybeans.[2][3]

Experimental Protocol: Ultrasound-Assisted Extraction of this compound

-

Sample Preparation: Grind defatted soybean meal to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Solvent Selection: Prepare a 50% (v/v) ethanol-water solution. This solvent composition has been shown to be effective for isoflavone extraction.[3][4]

-

Extraction Procedure:

-

Mix the powdered soybean meal with the 50% ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the mixture in an ultrasonic bath or use a probe-type sonicator.

-

Sonication parameters can be optimized, but a typical starting point is a frequency of 35 kHz at a temperature of 60°C for 20-60 minutes.[2][3]

-

-

Solid-Liquid Separation: After extraction, separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under vacuum at 50°C to remove the ethanol. The resulting aqueous extract contains the crude this compound.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and enhanced extraction of target compounds. This method is known for its rapidity and efficiency.[5][6]

Experimental Protocol: Microwave-Assisted Extraction of this compound

-

Sample Preparation: Use finely ground, defatted soybean meal.

-

Solvent Selection: A 50% ethanol solution is a suitable solvent for MAE of isoflavones.[7]

-

Extraction Procedure:

-

Combine the soybean meal with the 50% ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL) in a microwave-safe extraction vessel.[7]

-

Place the vessel in a microwave extractor.

-

Optimal conditions can be determined experimentally, but a suggested starting point is a microwave power of 75 W for 5 minutes.[5] Another study suggests a mid-high microwave power for 3 minutes.[7]

-

-

Solid-Liquid Separation: Post-extraction, separate the extract from the solid residue by filtration.

-

Concentration: Remove the ethanol from the extract by rotary evaporation to obtain the crude this compound extract.

Conventional Solvent Extraction (Maceration)

Conventional solvent extraction, or maceration, involves soaking the plant material in a solvent for an extended period. While simpler in terms of equipment, it is generally more time-consuming and may result in lower yields compared to UAE and MAE.[5]

Experimental Protocol: Conventional Solvent Extraction of this compound

-

Sample Preparation: Defat the soybean powder with hexane (1:5 w/v).[8]

-

Solvent Selection: Use 70% ethanol for extraction.[8]

-

Extraction Procedure:

-

Mix the defatted soybean powder with 70% ethanol at a ratio of 1:6 (w/v).[8]

-

Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

-

Solid-Liquid Separation: Separate the liquid extract from the solid material by filtration.

-

Concentration: Evaporate the ethanol from the filtrate to yield the crude extract.

Data Presentation: Comparison of Extraction Methods

| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Conventional Solvent Extraction |

| Solvent | 50% Ethanol[3][4] | 50% Ethanol[7] | 70% Ethanol[8] |

| Solid-to-Liquid Ratio | 1:20 (g/mL) | 1:20 (g/mL)[7] | 1:6 (w/v)[8] |

| Temperature | 60°C[3] | 73°C[9] | Room Temperature |

| Time | 20-60 min[2] | 3-8 min[7][9] | 24-48 hours |

| Extraction Yield | High | High | Moderate |

Purification Methodologies

The crude extract obtained from any of the above methods contains a mixture of compounds. To isolate this compound with high purity, further purification steps are necessary. Macroporous resin chromatography and high-speed counter-current chromatography are two effective techniques.

Macroporous Resin Chromatography

Macroporous resins are non-ionic, porous polymers that can adsorb and desorb molecules based on their polarity and molecular size. This technique is widely used for the separation and purification of natural products.[10][11][12]

Experimental Protocol: this compound Purification using Macroporous Resin

-

Resin Selection and Pre-treatment:

-

Column Packing: Pack a glass column with the pre-treated resin.

-

Adsorption:

-

Washing: Wash the column with deionized water to remove impurities such as sugars and salts.

-

Desorption (Elution):

-